

CCT196969 vs vemurafenib BRAF mutant melanoma

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Compound Focus: Cct196969

CAS No.: 1163719-56-9

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Product Profile Comparison

Feature	CCT196969	Vemurafenib
Class/Target	Pan-RAF and SRC family kinase (SFK) inhibitor [1] [2]	BRAF V600E inhibitor [3] [4]
Primary Indication (Status)	Preclinical research for treatment-naïve & resistant melanoma, including brain metastases [1]	Approved for advanced BRAF V600E mutant melanoma (used in combination with MEK inhibitors) [3]
Key Mechanism	Inhibits BRAF, CRAF, and SFKs; suppresses p-ERK, p-MEK, and p-STAT3 signaling [1]	Inhibits mutant BRAF V600E, blocking MAPK pathway [4]
Resistance Profile	Shows efficacy in BRAF inhibitor-resistant cell lines [1]	Acquired resistance common, often leading to reactivation of MAPK pathway [4] [5]
Brain Penetration	Preclinical data suggests it is not a strong substrate for P-gp/Bcrp efflux pumps, indicating potential for better brain distribution [6]	Limited brain distribution due to active efflux by P-gp and Bcrp transporters at the blood-brain barrier [6]

Experimental Data & Protocols for CCT196969

The following quantitative data and methodologies are primarily derived from in vitro studies using melanoma brain metastasis (MBM) cell lines [1].

Cell Viability (Proliferation) Assay

- **Objective:** To determine the inhibitory concentration 50 (IC50) of **CCT196969** across various MBM cell lines.
- **Protocol:**
 - **Cell Lines:** H1, H2, H3, H6, H10 (patient-derived MBM lines, mostly BRAF V600E mutant) and Wm3248 (BRAF V600E mutant melanoma line).
 - **Seeding:** Cells were seeded in 96-well plates at a density of 5×10^3 cells/well.
 - **Treatment:** After 24 hours, cells were treated with a concentration range of **CCT196969** (0.0001 - 50 μ M) for 72 hours.
 - **Viability Measurement:** CellTiter 96 AQueous One Solution (MTS) reagent was added. Absorbance was measured at 490nm after 4 hours. IC50 values were calculated using Prism software.
- **Results (IC50 values):**
 - **H1:** 0.18 μ M
 - **H2:** 0.33 μ M
 - **H3:** 2.6 μ M
 - **H6:** 0.22 μ M
 - **H10:** 0.31 μ M
 - **Wm3248:** 0.39 μ M
- **Conclusion:** **CCT196969** effectively inhibited cell viability at sub-micromolar to low-micromolar concentrations in all tested cell lines, including those with resistance to BRAF inhibitors [1].

Tumour Sphere Viability Assay

- **Objective:** To evaluate the effect of **CCT196969** on 3-dimensional tumour growth.
- **Protocol:**
 - **Base Layer:** 0.6% noble agar was plated in 96-well plates.
 - **Cell Layer:** A top layer of 0.5% low-melting-point agarose containing 2×10^3 cells (H1, H2, H3) was added.
 - **Treatment:** Cells were treated with **CCT196969** (0.01 - 1 μ M) for 10 days.

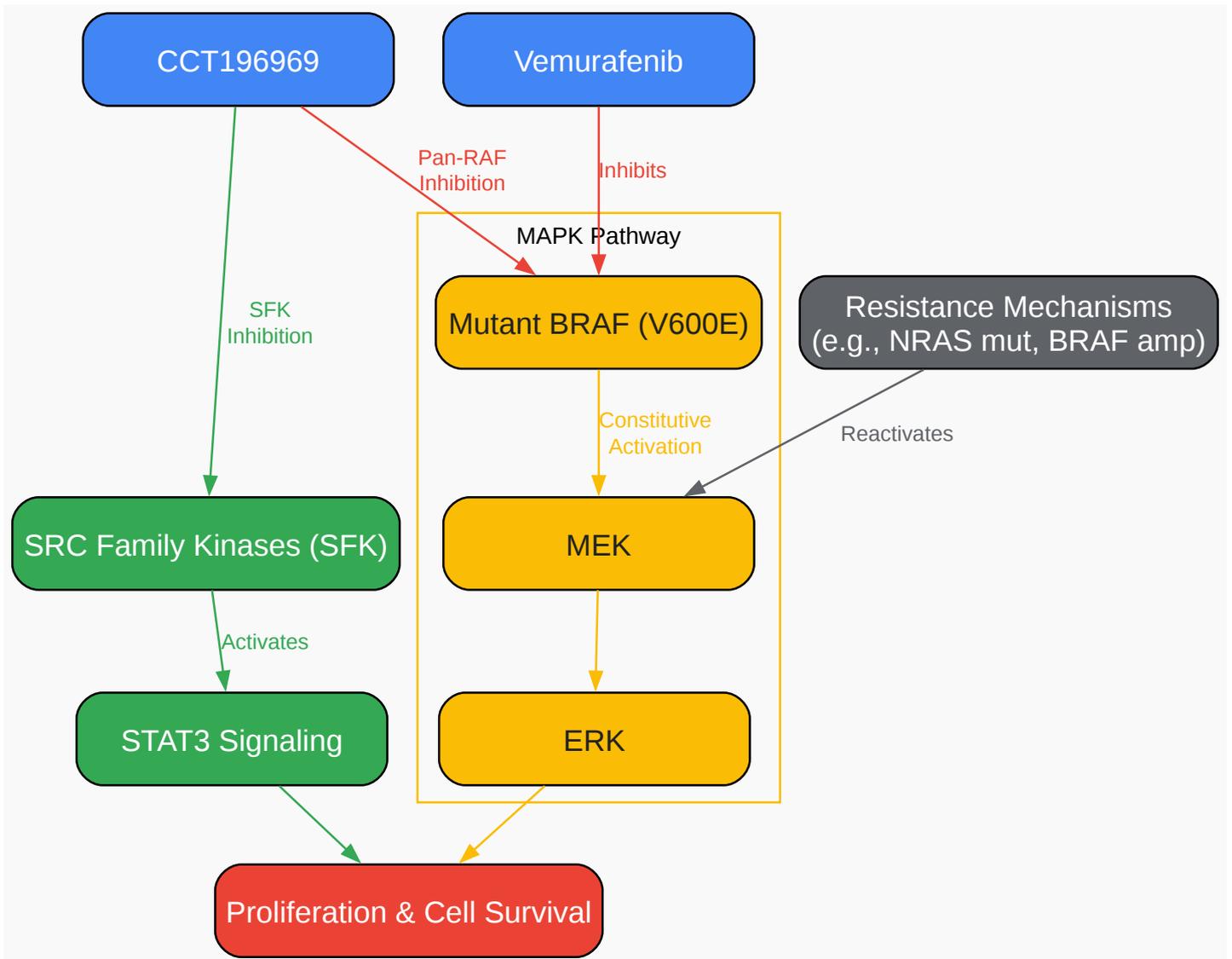
- **Viability Measurement:** Resazurin solution was added, and fluorescence was measured (Ex560nm/Em590nm). Sphere volumes were calculated from diameters measured in ImageJ.
- **Results:** **CCT196969** treatment resulted in a significant, dose-dependent reduction in tumour sphere viability and volume across all cell lines after 10 days [1].

Western Blot Analysis

- **Objective:** To investigate the effect of **CCT196969** on key signaling pathways.
- **Protocol:**
 - **Treatment:** MBM cell lines were treated with **CCT196969**.
 - **Protein Analysis:** Standard Western blotting was performed on cell lysates.
 - **Antibodies:** Used against p-ERK, ERK, p-MEK, MEK, p-STAT3, and STAT3.
- **Results:** Treatment with **CCT196969** led to decreased levels of p-ERK, p-MEK, and p-STAT3, indicating successful inhibition of the MAPK pathway and other pro-survival signals [1].

Mechanism of Action and Resistance

The diagram below illustrates the key mechanistic differences between Vemurafenib and **CCT196969** in the context of BRAF-mutant melanoma cells.



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Key insights from the diagram and research:

- **Vemurafenib** acts primarily on the MAPK pathway by targeting mutant BRAF. However, resistance frequently develops through mechanisms that reactivate this pathway [4] [5].
- **CCT196969** provides a broader, **vertical pathway blockade** by simultaneously inhibiting RAF and SFK. This dual targeting may help overcome resistance by also suppressing alternative survival pathways like STAT3 [1].

Research Implications and Future Directions

For you as a researcher, the data suggests:

- **CCT196969's primary advantage lies in its multi-targeted mechanism**, which is promising for overcoming intrinsic and acquired resistance to selective BRAF inhibitors like Vemurafenib.
- Its **potential for treating brain metastases**, based on its efflux transporter profile, is a significant area for further investigation [6].
- The main limitation is its **preclinical status**. The transition to clinical trials will be critical to validate its efficacy and safety in humans.

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